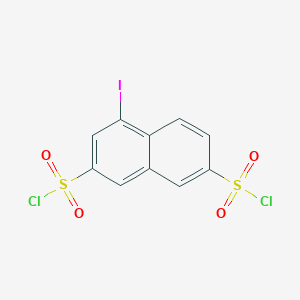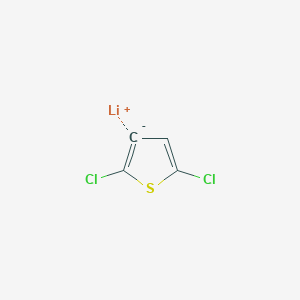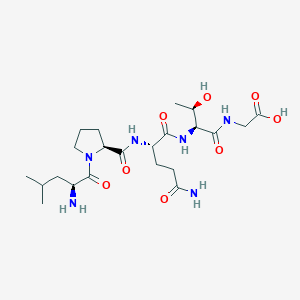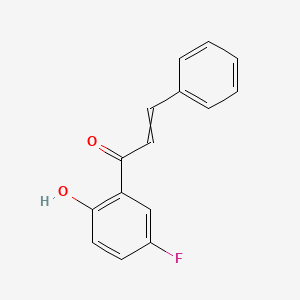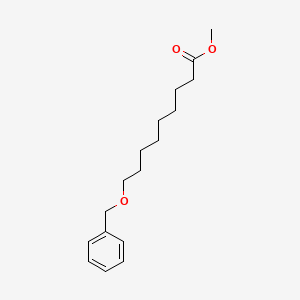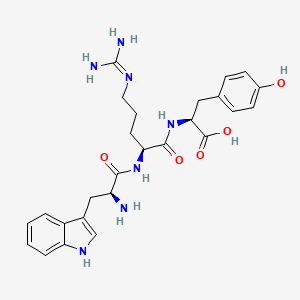![molecular formula C52H34O6 B15161997 ([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} CAS No. 143022-85-9](/img/structure/B15161997.png)
([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: is a complex organic compound characterized by its biphenyl core and multiple phenyl groups
Méthodes De Préparation
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl core, followed by the introduction of benzoylphenoxy groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple phenyl groups allow for strong π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: can be compared with other biphenyl derivatives and phenylmethanone compounds. Similar compounds include:
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and known for its low toxicity and unique reactivity.
Phenylboronic acid pinacol ester: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bis(triphenylphosphine)palladium(II) dichloride: A catalyst used in various organic reactions.
The uniqueness of ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} lies in its complex structure, which provides multiple sites for chemical modification and interaction, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
143022-85-9 |
|---|---|
Formule moléculaire |
C52H34O6 |
Poids moléculaire |
754.8 g/mol |
Nom IUPAC |
[4-[4-[4-[4-[4-(4-benzoylphenoxy)benzoyl]phenyl]benzoyl]phenoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C52H34O6/c53-49(37-7-3-1-4-8-37)41-19-27-45(28-20-41)57-47-31-23-43(24-32-47)51(55)39-15-11-35(12-16-39)36-13-17-40(18-14-36)52(56)44-25-33-48(34-26-44)58-46-29-21-42(22-30-46)50(54)38-9-5-2-6-10-38/h1-34H |
Clé InChI |
IXJIZBDDGUTWAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)C(=O)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


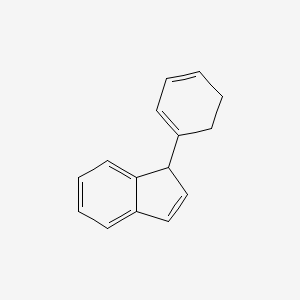
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
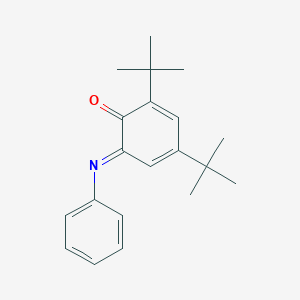
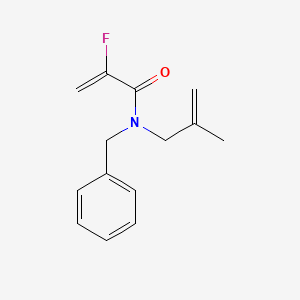
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)

